molecular formula C22H14O2S B11477115 5-Ethyl-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione

5-Ethyl-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione

Cat. No.: B11477115
M. Wt: 342.4 g/mol
InChI Key: FFUJKPOBEVLESS-UHFFFAOYSA-N
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Description

5-Ethyl-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione is a complex organic compound characterized by its unique pentacyclic structure. This compound is notable for its intricate arrangement of rings and the presence of sulfur, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione involves multiple steps, typically starting with simpler organic molecules. The process often includes cyclization reactions to form the pentacyclic core, followed by functional group modifications to introduce the ethyl and thiol groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

5-Ethyl-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: Research into its potential therapeutic applications includes exploring its activity as an enzyme inhibitor or its role in drug delivery systems.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Ethyl-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione stands out due to the presence of the sulfur atom and the specific arrangement of its rings. These features confer unique chemical properties, such as reactivity and stability, that differentiate it from similar compounds.

Properties

Molecular Formula

C22H14O2S

Molecular Weight

342.4 g/mol

IUPAC Name

2-ethylanthra[2,1-b][1]benzothiole-8,13-dione

InChI

InChI=1S/C22H14O2S/c1-2-12-7-9-17-16(11-12)19-18(25-17)10-8-15-20(19)22(24)14-6-4-3-5-13(14)21(15)23/h3-11H,2H2,1H3

InChI Key

FFUJKPOBEVLESS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)SC3=C2C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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